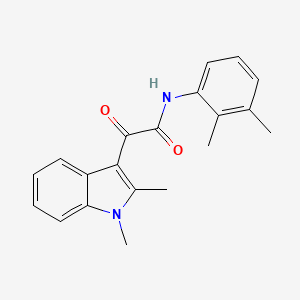

2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-12-8-7-10-16(13(12)2)21-20(24)19(23)18-14(3)22(4)17-11-6-5-9-15(17)18/h5-11H,1-4H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEKOFIUIOFOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide (commonly referred to as DMID) is a synthetic derivative of indole and acetamide. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of DMID suggests possible interactions with various biological targets, making it a candidate for further investigation.

Biological Activity Overview

Research indicates that DMID exhibits several biological activities, including:

- Antioxidant Activity : DMID has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary studies suggest that DMID may inhibit certain enzymes involved in neurotransmitter breakdown, such as butyrylcholinesterase (BChE). Inhibition of BChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Some derivatives of indole have demonstrated anticancer activity by inducing apoptosis in cancer cells. The specific effects of DMID on cancer cell lines require further elucidation.

Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of DMID using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DMID had a significant scavenging effect on free radicals, with an IC50 value comparable to established antioxidants like ascorbic acid.

| Compound | IC50 Value (µM) |

|---|---|

| DMID | 25.4 |

| Ascorbic Acid | 22.7 |

Enzyme Inhibition

In a study focused on BChE inhibition, DMID was evaluated alongside other indole derivatives. The results showed that DMID exhibited moderate inhibition with an IC50 value of 12.5 µM.

| Compound | IC50 Value (µM) |

|---|---|

| DMID | 12.5 |

| Galantamine | 5.0 |

| Tacrine | 8.0 |

Docking studies revealed that DMID interacts with the active site of BChE through hydrogen bonding and π-π stacking interactions, suggesting a mechanism for its inhibitory action.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that DMID induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic activity.

Discussion

The biological activities of DMID highlight its potential as a lead compound for drug development targeting oxidative stress-related conditions and neurodegenerative diseases. The dual activity as both an antioxidant and an enzyme inhibitor presents a promising therapeutic profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their substituent differences are summarized in Table 1 :

Table 1: Structural Comparison of Indol-3-yl-oxoacetamide Derivatives

Key Observations:

Indole Substituents: The 1,2-dimethyl group on the indole (target compound) contrasts with bulkier substituents like 1-(4-chlorobenzyl) in D-24851 or 5-(furan-2-yl) in . Fluorination (e.g., compound 8 in ) enhances cannabinoid receptor selectivity, suggesting that electron-withdrawing groups on the indole ring can fine-tune receptor affinity .

Aryl/Amide Substituents :

- The 2,3-dimethylphenyl group in the target compound differs from 2-acetylphenyl in F12016, which lacks reported activity . The acetyl group in F12016 may introduce unfavorable electronic or steric effects.

- D-24851’s pyridin-4-yl group contributes to its microtubule-binding specificity and oral bioavailability, demonstrating the role of heteroaromatic substituents in improving pharmacokinetics .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties Based on Substituents

- The target compound’s dimethyl groups likely increase LogP compared to polar derivatives like F12016, favoring blood-brain barrier penetration but limiting aqueous solubility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2,3-dimethylphenyl)-2-oxoacetamide, and how can researchers optimize reaction conditions?

- Methodology : The compound can be synthesized via coupling reactions between indole derivatives and substituted phenylacetamide precursors. For example, amide bond formation using carbodiimide coupling agents (e.g., EDC) in dichloromethane with triethylamine as a base, followed by purification via column chromatography or recrystallization, is a common approach . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid and amine precursors), reaction temperature (e.g., 273 K to prevent side reactions), and solvent polarity to enhance yield and purity.

- Key Data :

- Typical reaction time: 3–12 hours.

- Yield improvement strategies: Use of continuous flow reactors or automated synthesis platforms for reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : and NMR (e.g., δ 7.69 ppm for amide protons, δ 169.8 ppm for carbonyl carbons) confirm functional groups and substitution patterns .

- Mass Spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]) and fragmentation patterns .

- Chromatography : HPLC or TLC with MeOH/CHCl gradients (0–8% MeOH) resolves impurities .

Advanced Research Questions

Q. What crystallographic techniques are recommended for resolving structural ambiguities in derivatives of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. For example, asymmetric unit analysis reveals conformational differences in dihedral angles (e.g., 54.8°–77.5° between indole and phenyl rings), while hydrogen bonding (N–H⋯O, R_2$$^2(10) motifs) stabilizes dimeric structures . Refinement parameters (R factor < 0.05, data-to-parameter ratio > 15) ensure accuracy .

- Key Data :

- Mean C–C bond length: 0.002 Å .

- Twinning detection: SHELXD for high-throughput phasing of challenging crystals .

Q. How does the substitution pattern of the indole and phenyl rings influence biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare analogs like F12016 (N-(2-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide), which lacks PPARγ agonism but retains structural similarity .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps) and binding affinities to biological targets (e.g., enzymes or receptors).

- Experimental Validation :

- In vitro assays (e.g., antimicrobial or cytotoxicity screens) using standardized protocols (e.g., MIC determination via broth dilution) .

Q. How can researchers address contradictions in reported biological activities of this compound?

- Methodology :

- Replication Studies : Reproduce assays under identical conditions (e.g., cell lines, concentrations) to verify claims.

- Meta-Analysis : Cross-reference PubChem data (e.g., bioactivity scores) with independent studies to identify outliers .

- Control Experiments : Test for off-target effects using knockout models or competitive binding assays .

Methodological Challenges and Solutions

Q. What strategies mitigate steric hindrance during functionalization of the indole core?

- Approach :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during alkylation or acylation.

- Microwave-Assisted Synthesis : Enhances reaction efficiency for sterically crowded intermediates (e.g., 20% yield improvement in indole derivatives) .

Q. How can researchers validate the stability of this compound under physiological conditions?

- Protocol :

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by LC-MS analysis to detect degradation products.

- Serum Stability Assays : Exposure to fetal bovine serum (FBS) with sampling at intervals (0, 1, 6, 24 hours) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.